N-Hydroxyoleamide
Overview
Description
Synthesis Analysis
N-Hydroxyoleamide and related compounds can be synthesized through various methods. One effective synthesis involves the use of N, O-alkyl or hydroxylamines and tert-butyl sulfinamide utilizing a Petasis boronic acid–Mannich reaction, offering a pathway to create N-hydroxy or alkoxy-α-aminocarboxylic acids (Naskar et al., 2003). Another approach for the synthesis of N-hydroxyamino acids involves catalytic oxidation of secondary amines followed by treatment with hydrogen cyanide, providing a simple and efficient method (Murahashi & Shiota, 1987).
Molecular Structure Analysis
The molecular structure of N-Hydroxyoleamide compounds, such as N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, has been established through various spectroscopic techniques, including NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, revealing the importance of intermolecular and intramolecular H-bond interactions in stabilizing the molecule's conformation and packing (Shen et al., 2013).
Chemical Reactions and Properties
N-Hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis by the dicyclohexylcarbodiimide (DCC) method, showing high yield and no detectable racemization (Katoh et al., 1992). Additionally, the synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides illustrates the versatility of these compounds in creating pseudopeptide chains without racemization, underlining their chemical reactivity and utility in organic synthesis (Wang and Phanstiel, 2000).
Physical Properties Analysis
The study of N,N-dialkoxyamides, a class of N-hydroxyoleamide derivatives, has provided insights into their physical properties. Infrared carbonyl stretch frequencies and carbonyl (13)C NMR properties support strong inhibition of amide resonance in these amides, which is crucial for understanding their stability and reactivity. Their thermal decomposition reactions proceed by homolysis, forming free radicals, which is significant for applications involving thermal stability (Digianantonio et al., 2011).
Chemical Properties Analysis
The oxidation and functionalization of N-hydroxyoleamide derivatives have been explored through various reactions. For instance, the selective N-hydroxylation of N-Boc protected primary amino acid esters with dioxiranes under mild conditions provides an efficient approach to synthesize N-hydroxyamino acids, highlighting the compound's reactivity towards oxidative conditions (Detomaso & Curci, 2001). Additionally, metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds offers a novel route to spirooxindoles, demonstrating the compound's versatility in forming complex molecular architectures under oxidative conditions (Wang, Guo, & Duan, 2013).
Scientific Research Applications
Nano-Hydroxyapatite/Polyamide Composites : A study by Wang et al. (2002) developed biomimetic composites using nano-hydroxyapatite and polyamide, which were similar to bone apatite in size, phase composition, and crystal structure. This research could be relevant in understanding the applications of N-Hydroxyoleamide in biomaterials and tissue engineering due to the similarity in the use of hydroxy compounds in biomedical applications (Wang, Li, Wei, & de Groot, 2002).
N-Hydroxyformamidine Derivatives : Nakamura et al. (2003) investigated N-hydroxyformamidine derivatives as potent and selective 20-HETE synthase inhibitors. This study highlights the significance of N-hydroxy compounds in developing therapeutic agents, which may also apply to N-Hydroxyoleamide (Nakamura, Sato, Kakinuma, Miyata, Taniguchi, Bando, Koda, & Kameo, 2003).
Oxidative Degradation of Organic Contaminants : Liu et al. (2016) used ozone/graphene oxide for degrading N, N-diethyl-m-toluamide (DEET), an emerging organic contaminant. This study might be relevant in understanding the degradation or interaction of N-Hydroxyoleamide with other substances or in environmental settings (Liu, Chen, Wu, Li, Hu, & Yang, 2016).
Nano-Hydroxyapatite/Polyamide Composite Scaffolds for Bone Tissue Engineering : Another study by Wang et al. (2007) prepared nano-hydroxyapatite/polyamide composite scaffolds, demonstrating good biocompatibility and potential for application in orthopedic, reconstructive, and maxillofacial surgery. This could provide insights into potential biomedical applications of N-Hydroxyoleamide (Wang, Li, Zuo, Li, Ma, & Cheng, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-hydroxyoctadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHELLMCCEDJG-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884461 | |
Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyoleamide | |
CAS RN |
10335-69-0 | |
Record name | (9Z)-N-Hydroxy-9-octadecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-9-octadecenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxyoleamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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